molecular formula C19H15F6N3O3 B2460539 2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide CAS No. 400087-97-0

2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide

Cat. No.: B2460539
CAS No.: 400087-97-0
M. Wt: 447.337
InChI Key: YIHKZVINLLQFEP-NSKAYECMSA-N
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Description

2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide typically involves the reaction of malonamide derivatives with methoxyimino compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction temperature and solvent choice are crucial factors that influence the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyimino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of trifluoromethyl groups enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide
  • 2-[(methoxyimino)methyl]-N~1~,N~3~-bis(4-chlorophenyl)malonamide

Uniqueness

2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

2-[(E)-methoxyiminomethyl]-N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F6N3O3/c1-31-26-10-11(16(29)27-14-8-4-2-6-12(14)18(20,21)22)17(30)28-15-9-5-3-7-13(15)19(23,24)25/h2-11H,1H3,(H,27,29)(H,28,30)/b26-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHKZVINLLQFEP-NSKAYECMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C(=O)NC1=CC=CC=C1C(F)(F)F)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(C(=O)NC1=CC=CC=C1C(F)(F)F)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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